molecular formula C10H6N10 B1198729 6,6'-Azopurine CAS No. 26227-04-3

6,6'-Azopurine

Cat. No.: B1198729
CAS No.: 26227-04-3
M. Wt: 266.22 g/mol
InChI Key: POEBWGYSGSGSNY-UHFFFAOYSA-N
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Description

6,6'-Azopurine is a chemical compound supplied for Research Use Only (RUO). It is strictly intended for laboratory research purposes and is not approved for use in diagnostics, therapeutics, or any form of human or animal consumption. Research into this compound and related azopurine structures is primarily exploratory, with emerging interest in the field of photopharmacology. This field involves the development of bioactive molecules whose activity can be regulated by light, often by incorporating molecular photoswitches like azobenzenes . Studies on similar heterocyclic azobenzenes have explored their potential to modulate the activity of enzymes such as casein kinase Iα (CKIα), which is involved in cellular processes like the regulation of circadian rhythms . The core purine structure suggests it may function as a purine analog. Other well-known purine analogs, such as azathioprine and 6-mercaptopurine, are prodrugs that undergo complex metabolic conversion in the body to active metabolites which can be incorporated into DNA and RNA, ultimately affecting purine synthesis and cellular replication . The specific mechanism of action, research applications, and full pharmacological profile of this compound are yet to be fully characterized and remain an active area of scientific investigation. Researchers are encouraged to handle this product in accordance with all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(7H-purin-6-yl)diazene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N10/c1-11-5-7(13-1)15-3-17-9(5)19-20-10-6-8(14-2-12-6)16-4-18-10/h1-4H,(H,11,13,15,17)(H,12,14,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEBWGYSGSGSNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)N=NC3=NC=NC4=C3NC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26227-04-3
Record name 6,6'-Azopurine
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Record name NSC529746
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Record name 6,6'-AZOPURINE
Source FDA Global Substance Registration System (GSRS)
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Synthetic Methodologies and Advanced Reaction Pathways for 6,6 Azopurine and Its Analogs

Pioneering Synthetic Routes to 6,6'-Azopurine Core Structures

The establishment of general synthetic routes to the 6-azopurine core structure has been a crucial step in the field. These routes often involve a combination of strategic nucleophilic substitution and oxidation reactions.

Microwave-Assisted Nucleophilic Aromatic Substitution Approaches

A key step in the synthesis of 6-azopurines involves microwave-assisted nucleophilic aromatic substitution (SNAr) of protected 6-chloropurines with hydrazines or hydrazides. This approach has proven highly efficient for forming the C-N bond that precedes the azo linkage. For instance, the reaction of protected 6-chloropurines, such as 6-chloro-9-isopropyladenine (1) or 6-chloro-9-isopropylguanine (8), with various hydrazines or hydrazides is performed under microwave (MW) heating. The reaction conditions typically involve temperatures of 150 °C for adenine (B156593) derivatives and 180 °C for guanine (B1146940) derivatives, carried out in n-BuOH as a solvent and diisopropylethylamine (DIPEA) as a base acs.org.

Microwave irradiation significantly accelerates the reaction rates and often leads to higher yields compared to conventional heating methods. For example, nucleophilic aminations of 6-chloropurine (B14466) derivatives under microwave conditions achieved nearly complete conversions in as little as 10 minutes, yielding 72-83% of products, whereas conventional heating required much longer reaction times (16 hours) for lower yields (58-75%) nih.gov. The nature of substituents on the phenyl hydrazine (B178648) precursors also plays a role in the reaction time of the nucleophilic aromatic substitution, with electron-rich and electron-poor phenylhydrazines being successfully employed acs.org.

Metal-Free Oxidation Strategies in Azopurine Synthesis

Following the nucleophilic aromatic substitution, the subsequent formation of the azo linkage typically involves a metal-free oxidation step. In the context of 6-azopurine synthesis, this oxidation is achieved using molecular oxygen acs.org. The in situ formation of 6-azoadenine, for example, can occur with oxygen from the limited air in the reaction vessel acs.org.

The adoption of metal-free oxidation strategies is a notable aspect in contemporary organic synthesis, contributing to greener chemical processes by avoiding the use of often toxic, expensive, or rare transition metal catalysts frontiersin.org. Such approaches offer advantages in terms of environmental sustainability, and in some cases, provide unique performance, selectivity, and broader substrate tolerance frontiersin.org.

One-Pot Synthetic Protocols for Enhanced Efficiency

This one-pot strategy simplifies the synthetic process by eliminating the need for intermediate purification steps, reducing solvent usage, and minimizing handling, which are common benefits of one-pot reactions in general uchicago.eduresearchgate.net. The reaction sequence allows for the direct conversion of protected 6-chloropurines to 6-azopurines in high to excellent yields, as demonstrated in various examples acs.org.

Table 1: Representative Yields and Reaction Conditions for One-Pot 6-Azopurine Synthesis acs.org

Starting Purine (B94841) DerivativeHydrazine/Hydrazide TypeMW Temperature (°C)Reaction Time (h)Yield (%)
6-chloro-9-isopropyladenineArylhydrazine (various)1501-2High
6-chloro-9-isopropylguanineArylhydrazine (various)1803Excellent

Note: Specific yields vary depending on the exact hydrazine/hydrazide used, but generally range from high to excellent.

Synthesis of Substituted this compound Derivatives

The synthetic methodologies for this compound are versatile, allowing for the introduction of various substituents, either at the azo linkage itself or on the purine ring system.

Derivatization at the Azo Linkage

Derivatization at the azo linkage in this compound derivatives is primarily achieved by employing a diverse range of substituted hydrazines or hydrazides as starting materials in the nucleophilic aromatic substitution step acs.org. The initial synthetic route has been shown to be general, accommodating a wide variety of both electron-rich and electron-poor phenylhydrazines acs.org. This flexibility allows for the introduction of different functionalities directly attached to the nitrogen atoms of the azo bond, thereby modifying the electronic and steric properties of the resulting this compound derivatives. The substituents on the hydrazine precursor become an integral part of the azo-purine structure, influencing its properties.

Functionalization of the Purine Ring System

Functionalization of the purine ring system is a critical aspect for tailoring the properties of this compound derivatives. The pioneering synthetic routes often utilize protected purine precursors, such as 6-chloro-9-isopropyladenine or 6-chloro-9-isopropylguanine, where the isopropyl group at the N9 position of the purine ring represents a deliberate functionalization acs.org. This demonstrates the ability to introduce substituents on the purine nitrogen atoms.

Beyond the initial synthesis of the core structure, other advanced strategies for purine functionalization can be considered for generating substituted this compound derivatives. For instance, C6-substituted purine nucleoside analogues have been synthesized via photoredox/nickel dual catalytic cross-coupling of halogenated nucleosides, allowing for the direct and regiospecific installation of saturated alkyl functionalities nih.gov. Furthermore, N-directed aroylation of 6-arylpurine ribo- and 2'-deoxyribonucleosides has been reported, providing a pathway for remote functionalization of the purine ring system, utilizing the embedded nitrogen atoms for selective modification chemrxiv.org. These methods highlight the potential for diverse functionalization patterns across the purine scaffold, which could be adapted or inspire future derivatization strategies for 6,6'-azopurines.

Synthesis of Azo-Purine Carboxamide Analogs

The synthesis of azo-purine carboxamide analogs represents a significant area within purine chemistry, leading to a diverse range of compounds with varied properties. One reported method involves the efficient reaction of azo dyes with 1-(2-amino-1,2-dicyanovinyl)-3-phenylurea in the presence of triethylamine (B128534) as a catalyst to yield 8,9-dihydro-7H-purine-6-carboxamide derivatives wikipedia.orgnih.gov. This approach highlights the utility of specific reagents and catalytic conditions in forming complex purine structures.

Another synthetic route for purine analogs, specifically pyrazolo[1,5-a]pyrimidine-3-carboxamide (B1627251) derivatives, utilizes activated nitriles nih.govgithub.io. These syntheses can produce compounds with high yields and distinct physical properties, as illustrated by the examples in Table 1.

Table 1: Representative Pyrazolo[1,5-a]pyrimidine-3-carboxamide Derivatives

Compound NameYield (%)Melting Point (°C)
2-((4-Bromophenyl)amino)-7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (10g)94272–275
2-((4-Bromophenyl)amino)-7-(p-tolyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (10m)99217–220
2-((4-Bromophenyl)amino)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carboxamide (8d)96280–285
7-(4-Bromophenyl)-2-((4-bromophenyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxamide (10i)85197–200

These examples demonstrate the structural diversity achievable within the azo-purine carboxamide class, often characterized by high yields and specific melting points, which are crucial for compound identification and purity assessment github.io.

Exploration of 8,8'-Dioxo-6,6'-Azopurine Syntheses

The synthesis of 8,8'-Dioxo-6,6'-Azopurine, a substituted azopurine, has been reported in scientific literature. A notable publication from 1974 by Davis, Jadhav, and Fareed specifically detailed the synthesis of this compound. While the intricate details of their synthetic pathway are not extensively described in readily available snippets, its dedicated mention signifies a recognized and established method for its preparation. This compound represents an important structural variant within the broader azopurine family.

Green Chemistry Principles in Azopurine Synthesis

The application of green chemistry principles in the synthesis of azopurines and their analogs is crucial for developing environmentally sustainable and efficient chemical processes. Green chemistry, defined as the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, encompasses twelve core principles.

Key principles relevant to azopurine synthesis include:

Prevention: Prioritizing waste prevention over treatment or cleanup.

Atom Economy: Designing synthetic methods to maximize the incorporation of all materials into the final product, thereby minimizing waste.

Less Hazardous Chemical Syntheses: Striving to use and generate substances with minimal toxicity to human health and the environment github.io.

Safer Solvents and Auxiliaries: Minimizing or avoiding the use of auxiliary substances, or ensuring their innocuousness when used.

Design for Energy Efficiency: Recognizing and minimizing the energy requirements of chemical processes, ideally conducting reactions at ambient temperature and pressure.

Reduce Derivatives: Minimizing unnecessary derivatization steps (e.g., blocking groups, protection/deprotection) to reduce reagent use and waste generation.

Catalysis: Employing catalytic reagents over stoichiometric ones for enhanced selectivity and reduced waste.

Beyond specific azopurine synthesis, broader efforts in purine chemistry also incorporate green principles. For instance, the synthesis of C6-azolyl purine nucleosides under catalyst- and solvent-free conditions represents an environmentally friendly approach. The exploration of bio-based ionic liquids derived from natural purines (e.g., theobromine, theophylline, xanthine, and uric acid) as more sustainable and eco-friendly reaction media also aligns with the green chemistry principles of using renewable feedstocks and designing for degradation. These advancements underscore a growing commitment within the field to develop more sustainable and environmentally conscious synthetic methodologies for purine-based compounds, including azopurines.

Advanced Spectroscopic Characterization and Structural Elucidation of 6,6 Azopurine Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structural composition and dynamics of organic compounds by analyzing the interactions between atomic nuclei and an external magnetic field. azooptics.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for comprehensive structural elucidation. emerypharma.comresearchgate.net

1D and 2D NMR Techniques for Comprehensive Structural Assignment

1D NMR techniques, such as proton (¹H) NMR and carbon-13 (¹³C) NMR, provide fundamental information about the chemical environment of nuclei within the 6,6'-azopurine molecule. azooptics.comemerypharma.com In ¹H-NMR, parameters like chemical shift, signal multiplicity, coupling constants, and integration are analyzed to assign specific protons, indicating their electronic environment and connectivity. azooptics.comemerypharma.com For instance, higher chemical shift values (downfield) correspond to nuclei with decreased electron density, while lower values (upfield) indicate increased shielding. azooptics.com ¹³C-NMR, typically recorded with broadband proton decoupling, reveals the number of chemically distinct carbon environments, with each unique environment producing a characteristic singlet peak. azooptics.comemerypharma.combhu.ac.in

For more complex structural assignments and to establish through-bond connectivity, 2D NMR techniques are indispensable. researchgate.netrutgers.edu Correlated Spectroscopy (COSY) experiments reveal proton-proton correlations via scalar (through-bond) couplings, providing insights into adjacent proton environments. emerypharma.comrutgers.edu Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments establish correlations between protons and carbons. emerypharma.comresearchgate.net HSQC correlates protons with their directly attached carbons, while HMBC reveals long-range correlations (typically two to four bonds away), which are crucial for piecing together the molecular skeleton and confirming the connectivity of quaternary carbons. emerypharma.com For azopurine systems, ¹H-NMR has been utilized to quantitatively determine the photostationary state distributions of isomers, demonstrating its role beyond initial structural assignment in dynamic studies. rsc.orgrsc.org

Nuclear Overhauser Effect (NOE) Spectroscopy for Proximity Determination

Nuclear Overhauser Effect (NOE) spectroscopy, particularly Nuclear Overhauser Effect SpectroscopY (NOESY), is a 2D NMR method used to identify nuclear spins that are spatially close to one another (typically within 5 Å), even if they are not directly bonded. libretexts.orgwikipedia.orgyoutube.com This technique relies on the transfer of nuclear spin polarization, resulting in changes in the intensity of one NMR peak when another spatially proximate peak is irradiated. libretexts.orgyoutube.com

NOE experiments are particularly valuable for determining stereochemical and conformational relationships in molecules, including distinguishing between E/Z isomers. libretexts.orgwikipedia.orgbeilstein-journals.org For azopurine systems, which can undergo cis-trans isomerization around the azo bond, NOE spectroscopy can provide critical information about the preferred conformation in solution and the relative spatial arrangements of different parts of the molecule. libretexts.org The magnitude of the NOE signal is inversely proportional to the sixth power of the internuclear distance (r⁻⁶), allowing for qualitative or semi-quantitative determination of interproton distances and confirmation of molecular shape. wikipedia.orgyoutube.combeilstein-journals.org

Advanced Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy is a fundamental technique for characterizing the electronic transitions within this compound and studying its photochromic behavior. This method measures the absorption of electromagnetic radiation by valence electrons, leading to transitions from ground states to higher electronic excited states. tanta.edu.egshu.ac.uk

Analysis of n-π* Electronic Transitions and Red-Shifting Phenomena

Azobenzene-based compounds, including this compound, typically exhibit two primary electronic absorption bands in their UV-Vis spectra: the more intense π→π* transition and the weaker n→π* transition. researchgate.net The π→π* transition arises from the excitation of electrons in bonding π orbitals to antibonding π* orbitals, while the n→π* transition involves the excitation of non-bonding (lone pair) electrons to antibonding π* orbitals. shu.ac.ukubbcluj.rolibretexts.org For the trans isomer of azobenzene (B91143), the dominant π→π* absorption peak is typically observed around 325 nm, and a weaker n→π* absorption peak appears around 450 nm. researchgate.net

The positions of these absorption bands can be significantly influenced by solvent polarity, a phenomenon known as solvatochromism. shu.ac.ukubbcluj.ro Peaks resulting from π→π* transitions often undergo a red shift (bathochromic shift) with increasing solvent polarity. tanta.edu.egshu.ac.ukubbcluj.rolibretexts.org This occurs because attractive polarization forces between the solvent and the absorbing molecule stabilize the excited state more than the ground state, thereby reducing the energy difference between them. shu.ac.ukubbcluj.ro Conversely, n→π* transitions tend to exhibit a blue shift (hypsochromic shift) with increasing solvent polarity. tanta.edu.egshu.ac.ukubbcluj.rolibretexts.org This is attributed to increased solvation of the lone pair electrons, which lowers the energy of the n orbital. shu.ac.ukubbcluj.ro For azopurines, a red shift in the trans π→π* transition to longer wavelengths (e.g., 347 nm) has been observed compared to unsubstituted azobenzene. researchgate.net

Table 1: General UV-Vis Electronic Transitions and Solvent Effects

Transition TypeMolar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Solvent Polarity EffectExplanation
n→πLow (10-100) shu.ac.ukBlue Shift shu.ac.ukubbcluj.rolibretexts.orgIncreased solvation of lone pair lowers n orbital energy. shu.ac.ukubbcluj.ro
π→πHigh (1000-10,000) shu.ac.ukRed Shift shu.ac.ukubbcluj.rolibretexts.orgAttractive polarization stabilizes excited state more than ground state. shu.ac.ukubbcluj.ro

Photostationary State (PSS) Analysis in Photoisomerization Studies

UV-Vis spectroscopy is crucial for investigating the photoisomerization processes of this compound and determining the composition of the photostationary state (PSS). rsc.orgrsc.orgacs.orgresearchgate.netmdpi.com The PSS is the equilibrium mixture of trans and cis isomers achieved when a compound is continuously irradiated with light of a specific wavelength. rsc.orgresearchgate.netmdpi.com

During photoisomerization, the UV-Vis absorption spectra undergo characteristic changes. For instance, upon irradiation, the intensity of the π→π* absorption band of the trans isomer typically decreases, while the n→π* band of the cis isomer may increase or shift. researchgate.netresearchgate.netmdpi.com By monitoring these spectral changes over time, researchers can determine when the PSS has been reached, indicating that the forward and reverse isomerization rates have become equal. rsc.orgresearchgate.netmdpi.com

Studies on 6-azopurines have shown that trans-to-cis photoisomerization can be achieved using green light (e.g., λmax = 530 nm). rsc.orgacs.org The photostationary state can be reached within minutes, with specific examples showing PSS achieved after 4 minutes of irradiation with 530 nm light, or 2 hours with green light. rsc.orgrsc.org The degree of photoisomerization at the PSS (R) can be quantitatively evaluated from the change in absorbance using the relation: R = (A₀ − A∞)/A₀ × 100, where A₀ is the initial absorbance and A∞ is the absorbance at the photostationary state. researchgate.netmdpi.com For certain azopurine derivatives, high cis content (e.g., 61% and 71% cis for specific compounds, and up to 85% cis for others) has been reported at the PSS, highlighting their potential as photoswitches. rsc.orgmdpi.com The presence of sharp isosbestic points in the UV-Vis spectra during irradiation indicates a clean interconversion between only two species (trans and cis isomers). mdpi.com

Table 2: Representative Photostationary State (PSS) Data for Azopurine Systems

Azopurine DerivativeIrradiation WavelengthTime to PSS% cis at PSS
Compound 4f rsc.org530 nm4 min61%
Compound 5e rsc.org530 nm4 min71%
Azopurine (general) rsc.orgGreen light (530 nm)2 hNot specified
Azobismaleimide ABM 2 mdpi.comUV light (365 nm)~200 s~85%
Azopolythioetherimide (PTEI) mdpi.comUV light (365 nm)340 s~65%

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide complementary information about the functional groups and molecular structure of this compound by analyzing its characteristic vibrational modes. acs.orgresearchgate.netspecac.com

IR spectroscopy detects the absorption of infrared radiation by molecular bonds, leading to changes in their vibrational energy levels (stretching, bending, rocking). specac.comspectroscopyonline.com Strong signals in IR spectra are typically associated with vibrations of polar bonds, especially multiple polar bonds like C=O. vscht.cz While the N=N azo bond is often IR-inactive or very weak due to its symmetry, other vibrations within the purine (B94841) rings and surrounding functional groups would yield characteristic absorption bands. For instance, C-N stretches and purine ring vibrations would be expected in specific wavenumber ranges. IR spectroscopy has been used in studies related to tautomeric equilibria in azopurines. idosi.org

Raman spectroscopy, on the other hand, measures the inelastic scattering of light, providing information about molecular vibrations that cause a change in polarizability. acs.orgresearchgate.net It is particularly effective for detecting vibrations of non-polar or weakly polar bonds, making it highly complementary to IR spectroscopy, especially for the N=N azo bond. acs.org Surface-enhanced Raman scattering (SERS) has been widely applied to study adenine (B156593) and its derivatives, including azopurine, providing "fingerprint" information on interfacial adsorption molecules. acs.orgresearchgate.net Research has shown that the characteristic Raman spectral peaks of molecules containing N=N bonds are intimately related to theoretical methods, bonding properties, and the accuracy of N=N bond length calculations. acs.org Density Functional Theory (DFT) calculations have been employed to conduct theoretical analyses of the structures and spectra of azopurine and its complexes, establishing correlations between different isomers and their Raman spectra. acs.orgacs.org These studies have also highlighted that azopurine molecules exhibit conformational isomerism in their azo bond, with trans configurations generally being more stable than cis, and that the purine ring itself can have positional isomers of the hydrogen atom, leading to multiple low-energy conformations. acs.org Solvation effects can also significantly influence the vibrational frequency shift and relative intensities of Raman spectral bands. acs.org

Vibrational Mode Assignment and Functional Group Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in assigning specific vibrational modes and characterizing the functional groups present in this compound. These methods provide a "fingerprint" of the molecule based on its unique molecular vibrations uni-siegen.despectroscopyonline.com.

For this compound, key functional groups include the purine rings and, critically, the azo (N=N) bond. Density Functional Theory (DFT) calculations are frequently employed to theoretically analyze the structures and spectra of azopurine and its complexes, aiding in the precise assignment of vibrational modes acs.orgacs.org. These calculations are vital for understanding the complex interplay between molecular structure and spectroscopic signatures.

Research indicates that the characteristic Raman spectral peaks associated with molecules containing N=N bonds are intimately related to the theoretical methods used, bonding properties, and the accuracy of N=N bond length calculations acs.org. The solvation effect can also significantly influence the vibrational frequency shift and relative intensities of Raman spectral bands, highlighting the need for careful consideration of computational conditions acs.org.

This compound exhibits conformational isomerism around its azo bond, with trans configurations generally being more stable than cis forms acs.org. Additionally, the purine rings and the potential for hydrogen atom positional isomers on the nitrogen atoms contribute to a variety of low-energy conformations acs.org.

General Raman band correlation tables provide insights into expected vibrational frequencies for specific functional groups. For instance, aromatic azo compounds typically display very strong Raman peaks in the 1365–1450 cm⁻¹ range, while aliphatic azo compounds show moderate peaks between 1540–1590 cm⁻¹ uci.edu. These correlations can guide the interpretation of this compound's vibrational spectra, particularly for the characteristic N=N stretching vibrations.

Vibrational modes in non-linear molecules like this compound are described by 3N-6 normal modes, where N is the number of atoms georgetown.edulibretexts.org. A vibrational mode is considered IR-active if it results in a change in the molecular dipole moment, and Raman-active if it results in a change in the molecular polarizability libretexts.org.

Surface-Enhanced Raman Scattering (SERS) for Interfacial Adsorption Studies

Surface-Enhanced Raman Scattering (SERS) spectroscopy is a powerful technique extensively utilized for studying the interfacial adsorption of molecules, particularly adenine and its derivatives, by providing highly sensitive fingerprint information acs.orgacs.org. This technique is especially relevant for this compound, given its structural relationship to adenine.

Studies have shown that adenine can undergo a photo-oxidative coupling process to yield (E)-1,2-di(7H-purin-6-yl) diazene, a compound synonymous with azopurine acs.orgacs.org. DFT calculations have been successfully applied to analyze the structures and SERS spectra of azopurine and its complexes formed with charged silver clusters acs.orgacs.org.

The structural sensitivity of SERS, coupled with the unique nature of azo-containing functional groups, means that DFT spectroscopic simulations are highly dependent on the chosen functionals and parameters acs.orgacs.org. For instance, the interaction of N3 and N9 atoms with Ag₅⁺ clusters has been used to model the adsorption structures of azopurine at an interface acs.org. The characteristic SERS peaks of azopurine are linked to the stretching vibrations of the N=N bond, and the accuracy of computationally simulated Raman spectra is significantly influenced by the functional methods employed, due to variations in predicted N=N bond lengths acs.org.

Research on related azo compounds, such as 4,4'-dimercaptoazobenzene, has demonstrated that the N=N related vibrational modes (often referred to as b₂ modes) exhibit strong enhancement in SERS due to surface plasmons (electromagnetic field enhancement) researchgate.net. This principle is directly applicable to understanding the SERS behavior of this compound when adsorbed on metal surfaces.

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., HPLC-MS)

Mass Spectrometry (MS), especially when combined with separation techniques like High-Performance Liquid Chromatography (HPLC-MS), is an indispensable tool for the identification, quantification, and structural elucidation of chemical compounds, including this compound mdpi.comfda.gov.

HPLC-MS offers superior sensitivity and selectivity, enabling the rapid and accurate identification of target compounds within complex matrices mdpi.com. This is particularly advantageous for analyzing samples where this compound might be present alongside other purine derivatives or reaction byproducts.

A key aspect of mass spectrometry for structural characterization is the use of tandem mass spectrometry (MS/MS or MSⁿ). This technique involves the fragmentation of selected precursor ions, generating characteristic product ion spectra that provide detailed structural information mdpi.com. By analyzing these fragmentation patterns, researchers can deduce the molecular weight, elemental composition, and structural connectivity of this compound. For instance, the fragmentation pathways would reveal insights into the stability of the azo linkage and the purine ring systems.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography stands as the definitive experimental method for determining the precise atomic and molecular structure of a crystalline material in its solid state nih.govwikipedia.org. For this compound, this technique would provide invaluable insights into its three-dimensional arrangement.

The process involves growing a high-quality single crystal of this compound, which is then exposed to an X-ray beam nih.govwikipedia.org. The crystalline structure causes the incident X-rays to diffract in specific directions, producing a unique diffraction pattern nih.govwikipedia.org. By meticulously measuring the angles and intensities of these diffracted X-rays, crystallographers can computationally generate a three-dimensional map of electron density within the crystal nih.govwikipedia.org.

Furthermore, X-ray crystallography reveals critical information about the crystal packing symmetry and the dimensions of the repeating unit cell, as well as intermolecular interactions such as hydrogen bonding or π-π stacking that influence the solid-state properties of this compound nih.govwikipedia.org. The ability to resolve such fine structural details makes X-ray crystallography indispensable for validating theoretical models and understanding structure-property relationships. The successful determination of crystal structures for related purine derivatives, such as azathioprine (B366305) and 6-methylmercaptopurine, including their tautomeric forms and conformations, further supports the applicability and significance of X-ray crystallography for this compound systems nih.gov.

Computational and Theoretical Investigations of 6,6 Azopurine

Quantum Chemical Methodologies for Electronic Structure

Quantum chemical methods are essential for elucidating the electronic structure of molecules like 6,6'-azopurine, providing a basis for understanding their reactivity and spectroscopic properties.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a widely utilized quantum mechanical method for investigating the ground state properties of molecular systems, including this compound. infn.itjussieu.frfas.orgubc.ca DFT calculations focus on the electron density to determine the total energy and other electronic properties of a system. fas.org For azopurine, DFT has been employed to investigate its structures and Raman spectra. acs.org Studies have shown that the choice of functional methods in DFT calculations can significantly influence the predicted N=N bond lengths, which are crucial for characterizing the molecule's vibrational properties and characteristic peaks associated with the N=N bond stretching vibrations. acs.org The trans configurations of the azopurine molecule are generally found to be more stable than the cis configurations. acs.org Furthermore, due to conformational isomerism of the purine (B94841) ring and positional isomerism of the hydrogen atom attached to the nitrogen atom, multiple low-energy conformations of the azopurine molecule can exist, with their relative stabilities optimized and compared using DFT. acs.org

Time-Dependent DFT for Excited State Characterization

Time-Dependent Density Functional Theory (TD-DFT) is the most commonly used electronic structure method for characterizing excited states, offering a balance of computational cost and accuracy for many chemical systems. rsc.orgchemrxiv.orgresearchgate.net For azopurine derivatives (azo dyes), TD-DFT is applied to understand molecular orbital excitation properties, UV-Vis absorptions, and excitation interactions. scispace.com It can provide insights into the nature of excited states, including charge-transfer characteristics and exciton (B1674681) delocalization. chemrxiv.orgresearchgate.netresearchgate.net This methodology is crucial for predicting UV-Vis absorption spectra and analyzing transitions such as n→π* and π→π* that are fundamental to the photochromic behavior of azopurines. scispace.comresearchgate.netfigshare.com

Photophysical Process Modeling and Mechanism Elucidation

The photophysical properties of this compound, particularly its photoisomerization, are central to its potential applications as a molecular switch. Computational modeling plays a vital role in elucidating the mechanisms behind these processes.

Trans-to-Cis Photoisomerization Pathways

The trans-to-cis photoisomerization of azopurines, analogous to azobenzenes, is a key photophysical process. researchgate.netfigshare.comnih.govnsf.govchemrxiv.org This reversible transformation induces significant geometric changes and molecular motion, making azopurine an excellent candidate for dynamic molecular devices. nih.gov The isomerization typically occurs upon irradiation, converting the more stable trans isomer to the metastable cis isomer. nih.govnsf.gov For this compound, photophysical studies have revealed an intense n–π* absorption band, which facilitates trans-to-cis photoswitching, even with visible light (e.g., λ = 530 nm). figshare.com

The photoisomerization process in azobenzene (B91143) derivatives can proceed via different pathways, including rotation around the N=N double bond and inversion mechanisms. researchgate.netnih.govpku.edu.cnnycu.edu.tw Excitation into different electronic states, such as the S1 (n–π) or S2 (π–π) states, can initiate the isomerization. researchgate.netnih.govchemrxiv.org Computational studies using TD-DFT have explored potential energy profiles for these excited states along various reaction coordinates, such as the CNNC dihedral angle and CNN bending angles, to map out the isomerization pathways and energy barriers. pku.edu.cnnycu.edu.tw

Thermal Relaxation Kinetics of Azopurine Isomers

Following photoisomerization, the metastable cis isomer of azopurine can revert back to the more stable trans isomer through thermal relaxation in the ground state. chemrxiv.orgbeilstein-journals.orgresearchgate.net This process is also known as thermal cis-to-trans reisomerization. nih.gov The rate of this thermal back reaction is a critical factor determining the practical applications of azopurine as a photoswitch. chemrxiv.orgbeilstein-journals.orgresearchgate.net

The kinetics of thermal relaxation can be influenced by the molecule's chemical structure and the solvent environment. chemrxiv.orgbeilstein-journals.org Computational studies often assess thermal stability by calculating the relative free energy difference between the lowest transition state and the metastable state using methods like the Eyring equation, assuming first-order kinetics. chemrxiv.org Both inversion and rotation mechanisms are considered possible pathways for thermal relaxation in azo compounds, with studies often suggesting inversion as the active thermal pathway for certain azoheteroarenes. chemrxiv.org

Data Tables

Based on the provided search results, specific numerical data tables detailing computational findings (e.g., precise energy barriers, bond lengths, or quantum yields) solely for this compound across different computational methodologies are not explicitly available within the snippets. The information primarily discusses the application of these methodologies and general findings for azopurine and related azo compounds.

Structure-Activity Relationship (SAR) Prediction through Computational Approaches

Structure-Activity Relationship (SAR) studies are fundamental in understanding how changes in a molecule's chemical structure influence its biological activity. oncodesign-services.com Computational approaches to SAR leverage various computational chemistry methods and statistical analyses to predict the activity of compounds based on their molecular structure. nih.gov, nih.gov These methods are crucial in drug discovery for identifying promising lead compounds, optimizing their structures for improved activity and selectivity, and anticipating potential safety concerns. oncodesign-services.com

Computational SAR typically involves several techniques:

Molecular Modeling: This uses computer software to build and simulate three-dimensional models of molecules, providing insights into how molecules interact with their biological targets. oncodesign-services.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models aim to establish a mathematical relationship between a compound's molecular descriptors (e.g., electronic, steric, hydrophobic parameters) and its biological activity. nih.gov These models are developed using data from experimental SAR studies and can predict the biological activity of new, untested compounds, thereby minimizing the need for extensive laboratory experimentation. oncodesign-services.com, nih.gov

Machine Learning: Machine learning models are increasingly employed in computational SAR to predict biological activity. These models are trained on large datasets of known compounds and their activities to identify correlations and build predictive models. oncodesign-services.com

While computational SAR is a powerful tool widely applied to various chemical series, including purine derivatives researchgate.net, and other azopurine-related photoswitches storion.ru, specific detailed research findings or data tables pertaining to the SAR prediction through computational approaches specifically for this compound were not identified in the conducted literature search. Studies on related azopurines have explored their stability and effects on biological systems, indicating the relevance of such investigations for this class of compounds. storion.ru

Investigation of Aromaticity and Stability using Theoretical Descriptors (e.g., NICS)

Aromaticity is a key concept in organic chemistry, describing the special stability and unique properties of certain cyclic, planar, conjugated systems. diva-portal.org It is not a directly measurable observable but is assessed indirectly through various properties, including energetic, electronic, geometric, and magnetic criteria. researchgate.net, idosi.org Computational chemistry plays a significant role in quantifying and understanding aromaticity and molecular stability. github.io, nih.gov

One of the most widely used magnetic assessments of aromaticity is the Nucleus Independent Chemical Shift (NICS) . storion.ru, diva-portal.org The NICS method evaluates aromaticity by calculating the magnetic shielding at a specific point in space, usually along an axis perpendicular to the molecular plane and passing through its center. storion.ru, nih.gov A negative NICS value generally indicates a diatropic (aromatic) ring current, while a positive value suggests a paratropic (antiaromatic) current. nih.gov

Different variants of NICS are used:

NICS(0): Measures shielding at the geometric center within the molecular plane. storion.ru, nih.gov

NICS(1): Measures shielding at a point 1 Å above the molecular plane, which is often considered to better capture the π-system's response with less influence from σ-electrons. storion.ru, nih.gov

NICS(1)zz and NICS(0)zz: These refer to the out-of-plane component of the shielding tensor and are considered more robust descriptors for aromaticity. storion.ru, idosi.org

Computational studies employing Density Functional Theory (DFT) calculations with appropriate basis sets (e.g., 6-311G(d) or 6-311++G(d,p)) are commonly used for NICS calculations and geometry optimizations to investigate aromaticity and stability. github.io, nih.gov Other theoretical descriptors used to characterize aromaticity include:

Harmonic Oscillator Model of Aromaticity (HOMA): A structural descriptor based on bond length equalization. nih.gov, researchgate.net

Bond-Length Alternation (BLA): Another structural indicator. nih.gov

Aromatic Fluctuation Index (FLU): An electronic descriptor. nih.gov, idosi.org

Aromatic Stabilization Energies (ASEs): Energetic measures that quantify the thermodynamic stability gained from aromaticity. nih.gov,

The stability of molecules can also be investigated through computational methods by calculating total energies, HOMO-LUMO gaps (indicating kinetic stability and chemical reactivity), and by analyzing isodesmic reactions for stabilization energy calculations. github.io

Despite the general applicability of these theoretical descriptors to purine-containing compounds and azo systems, specific NICS values or detailed computational investigations into the aromaticity and stability of this compound using these theoretical descriptors were not found in the available search results. Studies on related compounds highlight the importance of understanding the conformational isomers and the influence of functional methods on computational results. biosynth.com

Chemical Biology and Mechanistic Studies of 6,6 Azopurine

6,6'-Azopurine as a Molecular Photoswitch in Biological Systems

The field of photopharmacology leverages molecular photoswitches to regulate the potency of bioactive compounds using light. This concept involves integrating a photoswitchable moiety, such as an azobenzene (B91143), into the structure of a biologically active molecule. The photoswitching between isomers (e.g., E and Z forms) induces a structural change, ideally transitioning between more and less active states, thereby enabling precise photocontrol over biological activity. uni-muenchen.de

Design Principles for Photomodulation of Biological Activity

Designing photoresponsive bioactive molecules, including this compound derivatives, requires meticulous structural optimization to achieve desired chemical and photophysical properties. Key design principles involve ensuring that the photoswitch absorbs light in the visible or near-infrared (NIR) spectral region, which is crucial for biological applications due to lower energy input, deeper tissue penetration, and reduced toxicity. researchgate.netacs.org The incorporation of a photoswitchable unit into a bioactive scaffold aims to enable reversible "on" and "off" switching of the molecule's activity by light. acs.org

For azobenzene-based photoswitches, which include this compound, photoisomerization typically promotes a reversible change from a planar to a more globular structure. rug.nl This conformational change can alter interactions with biological targets. Important considerations include the spectral properties (e.g., UV-vis absorption maxima, photoswitchability, photostationary state, and fatigue resistance) and the stability of the photoswitch in biological media. acs.org The goal is to achieve significant differences in biological activity between the photoisomers, allowing for effective light-controlled modulation. uni-muenchen.de

In Vitro Mechanistic Studies of Biological Interactions

Inhibition of Aldehyde Oxidase by this compound

Aldehyde oxidase (AO) is a metabolizing enzyme found in the cytosolic compartment of tissues, which catalyzes the oxidation of aldehydes into carboxylic acids and the hydroxylation of some heterocycles. wikipedia.org AO plays a significant role in the metabolism of various drugs. wikipedia.org

This compound has been identified as an inhibitor of aldehyde oxidase. wikipedia.org While the precise mechanism of this compound's inhibition of AO is not detailed in the provided snippets, it is known that AO can be inhibited by sterol and phenol (B47542) compounds, among others. wikipedia.org The inhibition of AO by this compound highlights a potential interaction that could influence the pharmacokinetics and metabolism of other drugs or endogenous compounds that are AO substrates. wikipedia.orgnih.gov

Photo-Controlled Modulation of Enzyme Activity (e.g., CKIα Kinase)

6-Azopurines, including derivatives related to this compound, have been investigated for their ability to photo-modulate the activity of casein kinase Iα (CKIα). researchgate.netrsc.orgnih.govrsc.org CKIα is a crucial enzyme involved in various cellular processes, including the regulation of circadian rhythms. researchgate.netrsc.orgresearchgate.net

Studies have explored azopurines based on the longdaysin (B608630) scaffold, a known CKIα inhibitor, to achieve light-controlled activity. researchgate.netrsc.orgnih.govresearchgate.net In in vitro recombinant CKIα inhibition assays, selected azopurines were tested for their potency and the extent of photomodulation upon irradiation with green light (λmax = 530 nm). rsc.org While photo-modulation of CKIα inhibition was observed, the rapid DTT-mediated reduction of the azo functional group to light-non-responsive hydrazines posed a challenge, potentially attributing the observed effect to different reduction rates of the photo-isomers rather than stable photoswitching. rsc.orgresearchgate.net Despite these stability issues, the research aimed to achieve reversible control over kinase activity using photoswitchable inhibitors. researchgate.netrsc.org

Investigation of Circadian Rhythm Modulation through Photoswitching Ligands

Circadian rhythms are endogenous biological oscillators that regulate approximately 24-hour physiological and behavioral processes in nearly every cell of the human body. researchgate.netrsc.orgacs.org Disruptions to these rhythms are linked to various diseases and disorders. rsc.orgacs.org Chrono-photopharmacology, which uses small molecules with light-controlled activity, offers a way to modulate circadian rhythms with high spatiotemporal precision. researchgate.netresearchgate.net

6-Azopurine photoswitches have been investigated for their potential to regulate circadian rhythms by targeting key components like casein kinase I (CKI). researchgate.netrsc.orgnih.govresearchgate.net The concept involves introducing molecular photoswitches into the structure of CKI inhibitors, such as those based on the longdaysin scaffold, to achieve light-inducible control. researchgate.netrsc.orgnih.govresearchgate.net While studies have shown attempts at light-dependent modulation of CKIα activity and accompanying cellular circadian rhythms, the reductive stability of the azo group remains a critical challenge for sustained photo-control in biological applications. researchgate.netrsc.orgnih.gov Despite these challenges, detailed structure-activity relationship (SAR) analysis has revealed that some reduced azopurines can exhibit a more pronounced circadian period lengthening effect than their parent molecules, such as longdaysin. researchgate.netnih.govresearchgate.net This research highlights the ongoing efforts and challenges in developing light-controlled kinase inhibitors for the photomodulation of circadian rhythms. researchgate.netnih.gov

Reductive Stability and Bioreduction Pathways of Azopurine Photoswitches

The stability of azopurine photoswitches, particularly the integrity of their azo bond, is a critical factor for their application in biological systems. Research has shown that these compounds can undergo reduction in the presence of various reducing agents commonly found in biological environments or used in experimental assays. researchgate.netnih.govrsc.org

Impact of Reducing Agents on Azo Group Integrity

Studies on heterocyclic azobenzenes, including azopurines, have demonstrated that the azo group can undergo rapid reduction to the corresponding hydrazines when exposed to reducing agents. researchgate.netnih.govrsc.org This reduction can occur in the presence of dithiothreitol (B142953) (DTT), a reagent often used to stabilize proteins in vitro, or glutathione (B108866) (GSH), an endogenous cellular antioxidant. researchgate.netrsc.org

For instance, in kinase assay buffers, azopurines like azoadenine (e.g., compound 4g) and azoguanine (e.g., compound 5e) were observed to reduce to their hydrazine (B178648) forms in the presence of DTT. researchgate.netrsc.org The reduction process was described as "clean," yielding pure, light-nonresponsive hydrazines. rsc.org This transformation is significant because the hydrazine forms may exhibit different biological activities compared to their parent azopurine photoswitches. For example, a reduced azopurine derivative (5ered) showed a more pronounced circadian period lengthening effect than its parent molecule, longdaysin. researchgate.netnih.gov

Table 1: Impact of Reducing Agents on Azopurine Photoswitches

Azopurine CompoundReducing AgentOutcome of Azo GroupBiological Impact (Example)Source
Azoadenine (4g)DTTReduced to HydrazineAltered CKIα activity researchgate.netrsc.org
Azoguanine (5e)DTTReduced to HydrazineAltered CKIα activity, enhanced circadian period lengthening (5ered) researchgate.netnih.govrsc.org
General AzopurinesGSHReduced to HydrazineAffects long-term biological assays researchgate.netrsc.org

The reductive instability of the azo bond poses a challenge for the long-term application of azopurine photoswitches in biological media, especially in assays that require extended observation periods, such as circadian rhythm studies. researchgate.net

Mechanistic Insights into Hydrazine Formation

The formation of hydrazines from azopurines in the presence of reducing agents like DTT or GSH involves the reduction of the azo (-N=N-) bond to a hydrazo (-NH-NH-) bond. researchgate.netrsc.org This conversion renders the molecule light-nonresponsive, as the photoisomerization capability of the azo group is lost. rsc.org

While specific mechanistic details for this compound were not extensively elaborated in the provided snippets, general mechanisms for the reduction of azo compounds to hydrazines or amines have been studied. Hydrazine hydrate (B1144303), for example, is a strong reducing agent that can reduce azo compounds. jrespharm.com A proposed mechanism for the reduction of azo groups by hydrazine hydrate without a catalyst suggests the involvement of diimide, which can be produced from hydrazine hydrate, potentially by air oxygen. jrespharm.com This highlights that the reduction can occur through various pathways depending on the specific reducing agent and environmental conditions. The observation that azopurines undergo a "clean" reduction to hydrazines suggests a direct and efficient conversion of the azo functionality. rsc.org

Scaffold Design and Bioactive Purine (B94841) Analogs in Research

The purine scaffold is a fundamental structure in biology, forming the basis of DNA, RNA, and various cofactors. Modifications to this scaffold have yielded numerous bioactive compounds, including drugs. This compound, as a purine derivative containing a photoswitchable azo group, offers a unique platform for rational molecular design and the exploration of purine analog libraries.

Azopurine as a Scaffold for Rational Molecular Design

Rational molecular design is a process where drug molecules are specifically engineered to bind to a target (e.g., a protein or nucleic acid) and elicit a desired biological response. azolifesciences.com This approach often involves preserving certain scaffolds or core chemical substructures that are crucial for the molecule's biological activity. arxiv.org

6-Azopurines have been synthesized via a two-step, one-pot microwave-assisted method from aryl hydrazines and substituted 6-chloropurines. acs.orgresearchgate.net This synthetic accessibility makes them attractive candidates for incorporating into various molecular designs. The introduction of an azobenzene moiety at the C6 position of purine derivatives has been explored to create photoswitchable compounds. nih.gov This strategy allows for the optical control of their potency, making azopurines valuable in photopharmacology. nih.govrug.nl

The ability of azopurines to undergo trans-to-cis photoisomerization using visible light (e.g., λ = 530 nm) is a key photophysical property that makes them promising for biological applications. acs.org The photophysical properties, including UV-vis absorption maxima, photoswitchability, photostationary state (PSS), and fatigue resistance, can be tuned by varying substituents on the benzene (B151609) ring or at the C(2)-position. acs.orgrsc.org This tunability is crucial for designing compounds with optimal properties for photopharmacological applications, allowing for precise control over drug action. researchgate.netrug.nl

Table 2: Photophysical Properties of Representative Azopurines

Azopurine AnalogIrradiation Wavelength (nm)trans/cis Ratio at PSSFatigue ResistanceSource
Adenine (B156593) analog (6o)53058:42Very little fatigue (>50 cycles) acs.org
Guanine (B1146940) analog (9f)53036:64Very little fatigue (>50 cycles) acs.org

This highlights the potential of this compound as a versatile scaffold for developing new light-controlled bioactive molecules with tailored photochemical and biological properties. acs.orgresearchgate.net

Exploration of Purine Analog Libraries in Mechanistic Biological Screening

The synthesis and screening of purine analog libraries are essential for identifying compounds with specific biological activities and for gaining mechanistic insights into their interactions with biological targets. The development of azopurines, for example, has involved the synthesis of libraries of these compounds, which were then characterized photochemically and tested for their chemical stability in biological environments. rsc.org

These libraries have been screened for their biological activity, such as their ability to inhibit casein kinase Iα (CKIα) and modulate circadian rhythms. researchgate.netnih.govrsc.org Through such screenings, researchers can assess the potency of azopurines and the extent to which their activity can be photomodulated. rsc.org Even with observed reduction to hydrazines, azopurines have shown photo-modulation of CKIα inhibition activity, and some reduced azopurine compounds have exhibited stronger period lengthening effects in cellular assays than their parent molecules. researchgate.netnih.govrsc.org This demonstrates the value of exploring both the photoswitchable and reduced forms within purine analog libraries for uncovering novel biological activities.

The systematic screening and understanding of the chemical stability of heterocyclic azobenzenes under reductive conditions present in biological systems are crucial for their successful application. rsc.org This iterative process of scaffold design, library synthesis, and mechanistic biological screening allows for the identification of promising lead compounds and provides a deeper understanding of structure-activity relationships (SAR). researchgate.netnih.govrsc.orgnih.gov

Emerging Applications and Future Research Directions

Development of Advanced Photochemical Tools for Biological Control

The ability to control biological processes with light is a rapidly expanding area in chemical biology, offering unparalleled spatiotemporal resolution and bioorthogonality. 6,6'-Azopurine, as a visible-light-responsive photoswitch, is at the forefront of this development acs.org. Photopharmacology, a field that aims to precisely regulate the activity of small molecules using light, benefits significantly from compounds like this compound, as they can help mitigate systemic drug toxicity and the emergence of resistance acs.orgnwo.nl.

A key advantage of this compound derivatives is their absorption in the visible spectral domain, which allows for lower energy light inputs, deeper tissue penetration, and reduced phototoxicity in biological systems acs.org. These compounds exhibit desirable photophysical characteristics, including robust photoswitchability and notable fatigue resistance, with some derivatives showing less than 25% degradation over more than 50 switching cycles acs.org. Given the fundamental role of purine (B94841) moieties in drug discovery and various biological processes, the incorporation of azopurine into bioactive molecules enables precise spatiotemporal control over their activity, particularly concerning DNA, RNA, and kinases acs.org. A notable example is the photo-modulation of casein kinase Iα (CKIα) activity, which has demonstrated potential in regulating circadian rhythms researchgate.netnih.govrsc.orgrsc.orgnagoya-u.ac.jprsc.org.

Despite these promising attributes, challenges remain, particularly concerning the chemical stability of the azo bond in biological environments. Some 6-azopurine photoswitches can undergo rapid reduction to corresponding hydrazines when exposed to reducing agents like dithiothreitol (B142953) (DTT) or glutathione (B108866) (GSH), which are prevalent in biological media. This reductive instability presents a significant hurdle for applications requiring long-term activity modulation, such as multi-day circadian assays researchgate.netnih.govrsc.orgrsc.orgrsc.org.

Integration of this compound into Supramolecular Assemblies

Azobenzene (B91143) derivatives, including heteroaryl azo dyes like azopurines, are highly valued in the construction of supramolecular assemblies due to their photochromic behavior and the substantial geometric changes they undergo upon isomerization rsc.orgnih.gov. The light-induced alteration in molecular shape provides a powerful mechanism for controlling guest recognition and the dynamic assembly and disassembly of supramolecular structures rsc.orgnih.gov.

While azobenzene itself is a well-established molecular switch, the structural diversity offered by heteroaryl azo dyes, such as azopurines, allows for fine-tuning of their properties, expanding the scope of their application in supramolecular chemistry researchgate.net. Research into azopyrazoles and other heteroaryl azo dyes has explored their host-guest chemistry, indicating a broader potential for azopurine-based systems in similar applications chemrxiv.orgdntb.gov.ua. Furthermore, the photo-assembly of plasmonic nanoparticles has been demonstrated using azobenzene-containing systems, suggesting a pathway for integrating this compound into light-responsive nanomaterials with tunable optical properties rsc.org.

Advanced Materials Science Applications (e.g., photoresponsive materials)

The inherent photochromatic properties of azobenzenes, including this compound, make them excellent candidates for developing advanced molecular devices and functional materials researchgate.netacs.org. Their ability to undergo reversible isomerization upon light irradiation allows for the precise tuning of material properties, such as E/Z-ratios, thermal stability of metastable isomers, and absorption wavelengths acs.org.

These characteristics enable the development of "smart materials" with diverse functionalities, including artificial membranes with light-driven transport properties, multi-stimuli responsive polymers, and photoresponsive nanocapsules rsc.org. Azobenzene derivatives are actively being explored for creating light-driven, real-time information-transmitting materials researchgate.netdntb.gov.uaacs.org. While this compound itself may not always be the primary structural component, its photoresponsive nature and purine scaffold make it a valuable building block for designing new photoresponsive polymers and composites. For instance, the presence of azopurine has been shown to influence the formation of silver nanoparticles, which can be exploited in material science for sensing applications mdpi.com.

Bioimaging Probes and Sensing Platforms Based on Azopurine

The photoresponsive nature of azopurine makes it highly suitable for the development of bioimaging probes and sophisticated sensing platforms. Its influence on the formation of silver nanoparticles, where the reduction in plasma resonance intensity is linearly correlated with azopurine concentration, demonstrates its utility as a fast and sensitive probe for detecting specific analytes mdpi.com. This indicates a direct application in quantitative sensing.

Furthermore, Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique for molecular detection, and purine bases like adenine (B156593) are well-established SERS probe molecules acs.orgresearchgate.net. Density Functional Theory (DFT) studies have provided insights into the SERS spectra of azopurine on silver surfaces, revealing that characteristic peaks are associated with the stretching vibrations of the N=N bond acs.org. This theoretical understanding underpins the potential for designing this compound-based SERS-active probes for highly sensitive biochemical sensing and potentially for bioimaging applications where high spatial resolution and molecular specificity are required researchgate.netscilit.com. The broader field of photoresponsive molecular tools is actively exploring applications in medicine, including bioimaging nwo.nl.

Synergistic Approaches: Combining Synthetic, Computational, and Biological Studies

The advancement of this compound research heavily relies on synergistic approaches that integrate synthetic chemistry, computational modeling, and biological experimentation. The initial development of 6-azopurines involved efficient two-step, one-pot synthetic routes, highlighting the importance of synthetic methodology acs.orgnih.gov.

Comprehensive photophysical studies, encompassing UV-vis absorption, photoswitchability, photostationary state analysis, and fatigue resistance, are critical for assessing the suitability of azopurines for biological applications acs.org. Complementing these experimental efforts, computational methods, such as DFT calculations, offer invaluable insights into the molecular structures, spectroscopic properties, and interactions of azopurine with various environments, including metal clusters acs.orgresearchgate.netrug.nl. These computational insights can guide the rational design of new azopurine derivatives with tailored properties.

The iterative process of designing photoresponsive bioactive molecules necessitates meticulous structural optimization, which is best achieved through a combination of these disciplines researchgate.net. For example, research into 6-azopurine photoswitches for modulating CKIα activity and circadian rhythms has involved detailed evaluations of reductive stability and structure-activity relationship (SAR) analyses, demonstrating a successful integration of synthetic, biological, and analytical studies to overcome challenges and optimize performance researchgate.netnih.gov.

Challenges and Opportunities in Azopurine Research

The burgeoning field of azopurine research is characterized by both significant challenges and promising opportunities.

Challenges:

Chemical Stability: A primary challenge is the chemical stability of the azo bond in biological media. 6-Azopurine photoswitches are susceptible to rapid reduction to hydrazines in the presence of biological reducing agents, which can limit their efficacy and duration of action in long-term biological applications, such as circadian rhythm modulation researchgate.netnih.govrsc.orgrsc.orgrsc.org.

Synthetic Difficulty: The low nucleophilicity of the 6-amino group of purines presents a synthetic hurdle for direct functionalization, requiring innovative synthetic strategies nih.gov.

Precision Control: Achieving precise spatiotemporal control over the activity of purine-based drugs while simultaneously minimizing off-target effects remains a complex challenge acs.org.

Kinase Inhibitor Development: The development of photocontrolled protein kinase inhibitors, a key area for photopharmacology, has proven particularly challenging researchgate.netnih.gov.

Visible Light Control: Ensuring that azopurine-based tools can be controlled effectively by visible light without compromising their inherent biological activity or function is crucial for their widespread adoption acs.org.

Opportunities:

Visible Light Responsiveness: The inherent ability of 6-azopurines to absorb and photoswitch with visible light is a significant advantage, offering lower energy requirements, deeper tissue penetration, and reduced toxicity for biological applications acs.org.

Enhanced Photophysical Properties: Their desirable photophysical properties, including high photoswitchability and fatigue resistance, provide a robust platform for developing highly reversible and repeatable light-controlled systems acs.org.

Alternatives to Optogenetics: Azopurines offer a viable alternative to optogenetics for precise and reversible regulation of biological processes, without the need for genetic manipulation acs.orgresearchgate.net.

New Photoswitch Toolbox: Their unique geometry and amenable functionalization protocols position them to expand the repertoire of water-soluble photoswitches, which are highly sought after for biological applications acs.org.

Chronophotopharmacology: Continued research in chronophotopharmacology, leveraging azopurines to precisely modulate circadian rhythms, holds substantial therapeutic promise researchgate.netnih.govrsc.orgrsc.org.

Advanced Materials: The integration of azopurines into advanced materials can lead to the creation of novel smart materials with diverse photoresponsive functionalities rsc.orgresearchgate.net.

High-Sensitivity Sensing: Further development of azopurine-based platforms for high-sensitivity sensing, particularly utilizing techniques like SERS, presents a significant opportunity in diagnostics and chemical analysis mdpi.comacs.org.

Accelerated Design: The synergistic combination of computational and experimental approaches will continue to be vital in overcoming existing challenges and accelerating the rational design and discovery of new azopurine derivatives with optimized properties acs.orgrug.nl.

Q & A

Q. What are best practices for reconciling conflicting literature on this compound’s spectroscopic signatures?

  • Methodological Answer : Perform a meta-analysis of published spectra, noting solvent effects and instrument calibration differences. Reproduce key studies using identical conditions, and publish corrected spectra with detailed metadata (e.g., solvent, temperature, instrument model). Use platforms like Zenodo to archive datasets for community scrutiny .

Q. Guidance for Citation and Reproducibility

  • Always cite primary literature for synthetic procedures and spectroscopic data .
  • Use repositories like ChemRxiv or Figshare for raw data and computational scripts .
  • Adhere to IUPAC nomenclature and avoid non-standard abbreviations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.